Norketamine-d8

Description

Contextualizing Deuterated Analogues in Contemporary Pharmaceutical and Analytical Science

Deuterated analogues, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612). clearsynth.com This substitution imparts a greater mass to the molecule without significantly altering its chemical properties, such as receptor binding affinity or biological activity. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a phenomenon known as the kinetic isotope effect. diva-portal.org This effect can slow down metabolic reactions that involve the cleavage of this bond, a feature that is exploited in various research applications. diva-portal.org

In pharmaceutical sciences, deuterated compounds are instrumental in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. thieme-connect.com By using deuterated standards, researchers can accurately track the metabolic fate of a drug and its metabolites.

In analytical science, particularly in quantitative analysis using mass spectrometry, deuterated compounds serve as ideal internal standards. clearsynth.comaptochem.com An internal standard is a substance with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. scioninstruments.com It helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement. scioninstruments.comcerilliant.com The mass difference between the deuterated standard and the non-deuterated analyte allows for their clear differentiation in the mass spectrometer. aptochem.com

Rationale for Deuterium Labeling of Norketamine in Mechanistic and Methodological Investigations

The rationale for using Norketamine-d8 in these investigations is multifaceted:

Improved Analytical Accuracy: When quantifying norketamine in biological samples like plasma or urine, Norketamine-d8 is the ideal internal standard. nih.govoup.com Because it has nearly identical chemical and physical properties to norketamine, it behaves similarly during extraction and chromatographic separation. aptochem.com However, its higher mass allows it to be distinguished from the endogenous norketamine by the mass spectrometer, enabling precise and accurate quantification. nih.gov

Metabolic Pathway Elucidation: The use of deuterated ketamine and its metabolites, including deuterated norketamine, can help researchers trace the metabolic pathways of ketamine. nih.gov By administering a deuterated version of the parent drug, scientists can track the formation of its various metabolites, including norketamine, and study the rates of these transformations. nih.govnih.gov

Investigation of Isotope Effects: Studying the pharmacokinetics of deuterated norketamine can provide insights into the kinetic isotope effect on its metabolism. nih.gov For instance, research has shown that deuterium substitution can slow the metabolism of related compounds, which can be a valuable area of investigation for understanding drug-metabolizing enzymes. google.com

Below is a table summarizing the key properties of Norketamine and its deuterated analogue, Norketamine-d8, relevant to their use in research.

| Property | Norketamine | Norketamine-d8 |

| Chemical Formula | C₁₂H₁₄ClNO | C₁₂H₆D₈ClNO |

| Primary Use in Research | Analyte for pharmacokinetic and metabolic studies. taylorandfrancis.comcurrentsurgery.org | Internal standard for quantitative analysis by mass spectrometry. nih.govoup.com |

| Key Advantage | Represents the endogenous or administered non-labeled metabolite. | Co-elutes with norketamine but is distinguishable by mass, correcting for analytical variability. aptochem.com |

A second table highlights the application of Norketamine-d8 in analytical methodologies.

| Analytical Technique | Role of Norketamine-d8 | Benefit |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard. nih.gov | Improves precision and accuracy of norketamine quantification in complex biological matrices. cerilliant.com |

| Pharmacokinetic Studies | Tracer. | Allows for the differentiation between exogenously administered norketamine and endogenously formed norketamine from a non-labeled precursor. |

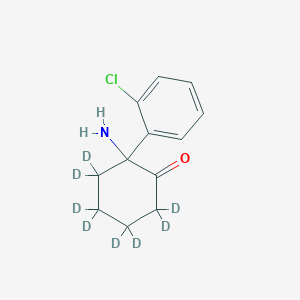

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNO |

|---|---|

Molecular Weight |

231.75 g/mol |

IUPAC Name |

2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5,6,6-octadeuteriocyclohexan-1-one |

InChI |

InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8,14H2/i3D2,4D2,7D2,8D2 |

InChI Key |

BEQZHFIKTBVCAU-IFBDEUHTSA-N |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H] |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Labeling Strategies for Norketamine D8

Methodologies for Deuterium (B1214612) Incorporation into the Norketamine Molecular Structure

The introduction of deuterium into the norketamine scaffold can be achieved through various methods, primarily involving hydrogen-deuterium (H-D) exchange reactions on a suitable precursor. A common strategy involves the acid- or base-catalyzed exchange of the α-protons of a ketone.

A plausible synthetic route commences with a precursor such as 2-(2-chlorophenyl)cyclohexanone. The eight hydrogen atoms on the cyclohexanone (B45756) ring are exchangeable under certain conditions. This transformation can be accomplished by treating the precursor with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst (e.g., NaOD, DCl). This exchange process is typically performed under elevated temperatures to facilitate the complete substitution of all eight protons on the cyclohexanone ring.

Following the successful deuteration of the precursor to yield 2-(2-chlorophenyl)cyclohexanone-d8, the synthesis proceeds through established routes to norketamine. nih.govnih.gov This often involves steps such as α-bromination, followed by an imination/rearrangement sequence. nih.gov For instance, the deuterated ketone can be brominated and then reacted with ammonia to form an α-hydroxy imine intermediate, which subsequently undergoes a thermally induced rearrangement to yield Norketamine-d8. nih.gov

General Synthetic Steps for Norketamine-d8:

Deuteration of Precursor: Acid or base-catalyzed H-D exchange on 2-(2-chlorophenyl)cyclohexanone using D₂O.

α-Bromination: Introduction of a bromine atom at the α-position of the deuterated ketone.

Imination and Rearrangement: Reaction with an amine source (e.g., liquid ammonia) to form an imine, followed by rearrangement to the final Norketamine-d8 structure. researchgate.net

Alternative methods for deuteration include the use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) on a suitable unsaturated precursor, though achieving full deuteration of the saturated cyclohexyl ring via this method can be more complex. researchgate.net

Norketamine possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers, which are known to have different biological activities. wikipedia.orgnih.gov The synthesis of stereospecific deuterated enantiomers, such as (R)-Norketamine-d8 or (S)-Norketamine-d8, requires the integration of chiral separation or asymmetric synthesis techniques.

Two primary approaches can be employed:

Chiral Resolution of Racemic Norketamine-d8: In this method, racemic Norketamine-d8 is synthesized first. Subsequently, the enantiomers are separated using chiral chromatography (e.g., on a Chiralcel OD column) or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid. researchgate.net This method has been successfully applied to the separation of non-deuterated norketamine enantiomers. researchgate.net

Asymmetric Synthesis: A more direct approach involves an enantioselective synthesis route. This could involve the use of a chiral catalyst or auxiliary during one of the key synthetic steps to favor the formation of one enantiomer over the other. While specific asymmetric syntheses for Norketamine-d8 are not widely documented, principles from the enantioselective synthesis of ketamine and related compounds could be adapted. researchgate.net

The stereochemical integrity of the final product is crucial and must be confirmed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or polarimetry.

For Norketamine-d8, the intended site of deuterium labeling is the cyclohexanone ring. Confirming the precise location of the deuterium atoms and the isotopic purity of the final compound is a critical step in its characterization. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. researchgate.netresearchgate.net The molecular weight of Norketamine-d8 is expected to be 8 atomic mass units higher than that of unlabeled norketamine. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the d8 species can be quantified relative to lower deuterated (d1-d7) and undeuterated (d0) species.

Site-Specific Labeling Confirmation: Proton NMR (¹H NMR) spectroscopy is used to confirm the location of the deuterium atoms. In the ¹H NMR spectrum of Norketamine-d8, the signals corresponding to the eight protons on the cyclohexanone ring should be absent or significantly diminished. The remaining signals for the aromatic protons and the amine proton would still be present.

Conversely, Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei, providing further confirmation of their presence and chemical environment.

| Technique | Purpose | Expected Observation for Norketamine-d8 |

| High-Resolution Mass Spectrometry (HRMS) | Determine isotopic enrichment and confirm molecular mass. | Molecular ion peak at m/z corresponding to C₁₂H₆D₈ClNO. High percentage of the d8 isotopologue. |

| Proton NMR (¹H NMR) | Confirm the site of deuteration. | Absence of signals corresponding to the eight protons on the cyclohexanone ring. |

| Carbon-13 NMR (¹³C NMR) | Observe the effect of deuteration on the carbon skeleton. | Carbons bonded to deuterium will show triplet splitting (due to C-D coupling) and may have slightly shifted chemical shifts. |

Chemical Characterization of Norketamine-d8 Isotopic Variants

The chemical characterization of Norketamine-d8 involves a suite of analytical techniques to confirm its identity, purity, and structure. The primary methods are mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): The mass spectrum of Norketamine-d8 provides definitive evidence of its successful synthesis. The parent molecular ion will appear at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart.

Molecular Formula of Norketamine: C₁₂H₁₄ClNO nih.gov

Monoisotopic Mass of Norketamine: ~223.076 g/mol nih.gov

Expected Monoisotopic Mass of Norketamine-d8: ~231.126 g/mol

The fragmentation pattern in tandem mass spectrometry (MS/MS) can also be informative. While the fragmentation pathways are generally similar to the unlabeled compound, the resulting fragment ions that retain the deuterated cyclohexanone ring will exhibit a corresponding mass shift. For example, a characteristic fragment of norketamine is observed at m/z 125. nih.gov Fragments involving the deuterated ring in Norketamine-d8 would be expected at higher m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR: As mentioned, the most telling feature in the ¹H NMR spectrum of Norketamine-d8 would be the disappearance of the multiplet signals typically found in the 1.6-3.0 ppm range, which correspond to the protons of the cyclohexanone ring in unlabeled norketamine. The signals for the four protons on the 2-chlorophenyl group would remain in the aromatic region (~7.2-7.6 ppm).

¹³C NMR: The ¹³C NMR spectrum will show signals for all 12 carbon atoms. The carbons in the deuterated cyclohexanone ring will exhibit characteristic triplet patterns due to one-bond C-D coupling. These signals may also experience a slight upfield shift, known as an isotopic shift.

The combination of these analytical methods provides a comprehensive characterization of Norketamine-d8, confirming its successful synthesis, high isotopic purity, and the specific location of the deuterium labels.

Advanced Analytical Methodologies for Norketamine D8 Quantification and Identification

Mass Spectrometry (MS) Applications in Norketamine-d8 Research

Mass spectrometry (MS) stands as the definitive technology for the analysis of Norketamine-d8. As a stable isotope-labeled (SIL) internal standard, Norketamine-d8 is chemically identical to its non-labeled counterpart, norketamine, but possesses a greater mass due to the substitution of eight hydrogen atoms with deuterium (B1214612). This mass difference is the cornerstone of its utility. In analytical workflows, Norketamine-d8 is added to samples at a known concentration prior to extraction and analysis. Because it behaves identically to the endogenous norketamine analyte during sample preparation, chromatographic separation, and ionization, any sample loss or signal variation affects both compounds proportionally. The mass spectrometer, however, can easily distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal response to the internal standard's signal response, highly accurate and precise quantification is achieved, effectively correcting for matrix effects and procedural inconsistencies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most robust technique for the quantification of norketamine in complex biological matrices, such as plasma, serum, urine, and hair. The development of a reliable LC-MS/MS method is critically dependent on the use of Norketamine-d8 as an internal standard.

Method development typically involves optimizing both the chromatographic separation on an LC column and the detection parameters on a tandem mass spectrometer, most commonly a triple quadrupole (QqQ) instrument. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique. In MRM, the first quadrupole isolates the protonated parent ion (precursor ion) of the target compound. This ion is then fragmented in the collision cell, and the third quadrupole isolates a specific, characteristic fragment ion (product ion).

For norketamine and its deuterated standard, specific precursor-product ion transitions are selected. The transition for Norketamine-d8 will have a precursor ion that is 8 Daltons higher than that of norketamine, while the product ion mass will depend on whether the deuterium atoms are located on the fragmented portion of the molecule. The co-elution of norketamine and Norketamine-d8 from the LC column, combined with their distinct MRM transitions, allows for unambiguous identification and precise quantification.

| Compound | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) | Transition Type |

|---|---|---|---|

| Norketamine | 224.1 | 196.1 | Quantifier |

| Norketamine | 224.1 | 125.1 | Qualifier |

| Norketamine-d8 | 232.1 | 204.1 | Quantifier (IS) |

Norketamine is a chiral molecule, existing as two distinct, non-superimposable mirror-image forms: (S)-norketamine and (R)-norketamine. As these enantiomers can exhibit different pharmacological and metabolic profiles, their separate quantification is often required. This is achieved using enantioselective, or chiral, chromatography.

In this specialized application of LC-MS/MS, the standard reversed-phase LC column is replaced with a chiral stationary phase (CSP) column. These columns are designed to interact differently with the two enantiomers, causing them to separate and elute at different times. Norketamine-d8, also being chiral, is used as the internal standard. For the most accurate results, the specific deuterated enantiomer is used to quantify its corresponding non-deuterated enantiomer (e.g., (S)-norketamine-d8 is used to quantify (S)-norketamine). When a racemic mixture of Norketamine-d8 is used, it separates into its (R) and (S) forms, each serving as the internal standard for the respective norketamine enantiomer. The MS detection remains the same, monitoring the specific MRM transitions for the analyte and the internal standard.

| Enantiomer | Chiral Column Example | Mobile Phase Component | Typical Elution Order |

|---|---|---|---|

| (R)-Norketamine / (R)-Norketamine-d8 | Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326)/Diethylamine | First Peak |

| (S)-Norketamine / (S)-Norketamine-d8 | Second Peak |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve dramatically improved analytical performance. When applied to the analysis of norketamine with Norketamine-d8, UHPLC offers several key advantages:

Increased Speed: Analysis times can be reduced from over 10 minutes to as little as 2-3 minutes without sacrificing resolution, enabling much higher sample throughput.

Enhanced Resolution: The high efficiency of UHPLC columns results in sharper, narrower peaks, improving the separation of norketamine from other closely eluting metabolites or matrix components.

Improved Sensitivity: Narrower peaks lead to a higher signal-to-noise ratio, which can lower the limits of detection and quantification for the assay.

The role of Norketamine-d8 as the internal standard is even more critical in these high-speed analyses, as it reliably co-elutes with the analyte and compensates for the subtle variations inherent in high-throughput systems.

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) |

| Typical Run Time | 8 - 15 minutes | 2 - 5 minutes |

| Operating Pressure | 100 - 200 bar | 600 - 1200 bar |

| Peak Width | Wider | Narrower |

While triple quadrupole instruments are excellent for targeted quantification, High-Resolution Accurate Mass (HRAM) spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, offer an alternative and powerful approach. Instead of monitoring a specific MRM transition, HRAM instruments measure the mass of all ions with very high resolution and accuracy (typically < 5 ppm).

In this context, Norketamine-d8 is used to quantify norketamine by comparing the integrated peak area of the analyte's extracted ion chromatogram (XIC) to that of the standard's XIC. The key advantage of HRAM is its exceptional specificity. It can distinguish between compounds with the same nominal mass but different elemental formulas (isobaric interferences). By extracting the signal for the precise theoretical mass of protonated norketamine (e.g., m/z 224.0836) and Norketamine-d8 (e.g., m/z 232.1339), analysts can be highly confident in the identity of the detected compounds, eliminating false positives. Furthermore, HRAM allows for retrospective data analysis, as full-scan data is collected for all ions present in the sample.

| Compound | Chemical Formula ([M+H]⁺) | Theoretical Exact Mass (m/z) |

|---|---|---|

| Norketamine | C₁₂H₁₅ClNO⁺ | 224.08365 |

| Norketamine-d8 | C₁₂H₇D₈ClNO⁺ | 232.13391 |

| Potential Isobaric Interference | C₁₃H₁₄N₃O₂⁺ | 244.10805 |

Note: The potential isobaric interference is hypothetical to illustrate the specificity of HRAM.

Although less common than LC-MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of norketamine. Due to the polar nature of norketamine (containing primary amine and hydroxyl functional groups), it exhibits poor volatility and chromatographic behavior on standard GC columns. Therefore, a chemical derivatization step is mandatory prior to analysis.

This involves reacting the sample extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar N-H and O-H groups into nonpolar trimethylsilyl (B98337) (TMS) ethers and amines. Norketamine-d8, as the internal standard, undergoes the same derivatization reaction, forming its corresponding di-TMS derivative. The derivatized, now volatile, compounds are then analyzed by GC-MS, typically in Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the derivatized analyte and the derivatized Norketamine-d8, providing high sensitivity and selectivity for quantification.

| Compound | Derivatizing Agent | Characteristic Ion (m/z) |

|---|---|---|

| Norketamine (di-TMS) | BSTFA | 354 (M-CH₃) |

| Norketamine-d8 (di-TMS) | 362 (M-CH₃) |

Direct Analysis in Real Time (DART) is an ambient ionization technique that enables the rapid, direct analysis of samples with minimal to no preparation. A DART source generates a heated stream of excited, metastable gas (e.g., helium) that is directed at the sample surface. The gas desorbs and ionizes analytes from the sample, which are then drawn into the inlet of a mass spectrometer for analysis.

While not suited for the rigorous quantification provided by LC-MS, DART-MS is an excellent tool for high-speed screening. In this application, Norketamine-d8 can be used as an internal standard to improve the semi-quantitative reliability of the screening result. For example, a known amount of Norketamine-d8 solution can be spotted onto a surface (like a glass slide or sampling paper) alongside an aliquot of the sample extract. The DART source would then analyze this spot. By comparing the signal intensity of the detected norketamine to that of the Norketamine-d8, a more reliable indication of presence and approximate concentration can be obtained, helping to normalize for variations in sample positioning and surface effects. This allows for the rapid triage of numerous samples before committing to more time-consuming quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Norketamine

Chromatographic Separation Techniques for Deuterated Norketamine Analysis

Chromatographic techniques are central to the analytical workflow for Norketamine-d8, enabling its separation from the non-deuterated analyte and other matrix components. The choice and optimization of these techniques are paramount for achieving reliable and accurate quantification.

Chiral Chromatography for Enantiomeric Resolution of Norketamine-d8

Norketamine is a chiral compound, existing as (R)- and (S)-enantiomers. Consequently, its deuterated form, Norketamine-d8, also possesses chirality. The enantioselective analysis is crucial as enantiomers can exhibit different pharmacological and toxicological profiles. Chiral high-performance liquid chromatography (HPLC) is the predominant technique for resolving these enantiomers.

The separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed. For instance, a Lux® 3 µm cellulose-4 analytical column has been successfully used to separate the enantiomers of norketamine in a single chromatographic run under isocratic elution. mdpi.com Another effective CSP is based on immobilized alpha(1)-acid glycoprotein (B1211001) (AGP), known as the Chiral-AGP® column. researchgate.netnih.gov

Optimization of mobile phase composition is critical for achieving baseline separation of Norketamine-d8 enantiomers. A common approach involves using a mixture of an organic modifier, such as 2-propanol or acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297). researchgate.netnih.gov The pH of the buffer and the concentration of the organic modifier are key parameters that are fine-tuned to optimize resolution. nih.gov For example, one method utilized a mobile phase of 2-propanol and 10 mM ammonium acetate buffer (pH 7.6) at a ratio of 6:94 (v/v) to separate norketamine enantiomers. nih.gov In another study, a gradient elution with a mobile phase of ammonium acetate (pH 7.5; 10 mM) and isopropanol was used with a CHIRAL-AGP® column. researchgate.net

Table 1: Exemplary Chiral HPLC Conditions for Norketamine Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Lux® cellulose-4 (3 µm) | Chiral-AGP® |

| Mobile Phase | Isocratic; Ammonium acetate (20 mM) with EtOH or ACN | Gradient; Isopropanol and Ammonium acetate buffer (10 mM, pH 7.6) |

| Flow Rate | 0.5 - 1.1 mL/min | 0.5 mL/min |

| Detection | Diode Array Detector (DAD) at 220 nm | Mass Spectrometry (MS) |

| Reference | mdpi.com | nih.gov |

Optimization of Reverse-Phase Chromatography for Deuterated Analogue Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the routine analysis of Norketamine-d8, often coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The optimization of RP-HPLC methods is crucial for ensuring the accurate separation of Norketamine-d8 from its non-deuterated counterpart and other metabolites like dehydronorketamine, which can interfere with quantification. scispace.comnih.gov

The choice of the stationary phase is a primary consideration. C18 columns are the most common choice due to their hydrophobicity, which allows for good retention of norketamine. chromtech.comlcms.cz High-purity silica-based C18 columns, such as Purospher® RP-18 end-capped, have been shown to provide high efficiency and improved peak symmetry for norketamine analysis. scispace.comnih.gov

Mobile phase composition, including the organic modifier, pH, and buffer strength, significantly influences the separation. chromtech.com A mixture of acetonitrile or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is typically used. nih.govscispace.comnih.gov The pH of the mobile phase is a critical parameter; for instance, the retention of ketamine (a related compound) is significantly influenced by pH in the range of 6.0–7.4. scispace.com One optimized method used a mobile phase of acetonitrile and 0.03 mol/L phosphate buffer (23:77 by volume) adjusted to pH 7.2. scispace.comnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate complex mixtures. chromtech.com

Table 2: Optimized Reverse-Phase HPLC Parameters for Norketamine Analysis

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Purospher® RP-18 end-capped | ACQUITY UPLC HSS C18 (1.8 µm) |

| Mobile Phase | Acetonitrile: 0.03 mol/L phosphate buffer (23:77), pH 7.2 | Acetonitrile and 0.1% (v/v) formic acid |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | Not Specified | Not Specified |

| Detection | UV | Mass Spectrometry (MS) |

| Reference | scispace.comnih.gov | gtfch.org |

Pre-analytical Sample Preparation and Extraction Protocols for Biological Matrices (excluding human clinical samples)

Effective sample preparation is a prerequisite for accurate and reliable quantification of Norketamine-d8 in complex biological matrices such as plasma, urine, and hair from animal studies. The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) Optimization for Deuterated Norketamine

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of Norketamine-d8 from biological samples. chromatographyonline.com It offers advantages over liquid-liquid extraction by being more amenable to automation and providing cleaner extracts. unodc.org The choice of SPE sorbent is critical and depends on the properties of the analyte and the matrix. Mixed-mode SPE cartridges, which combine both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., cation exchange) functionalities, are particularly effective for extracting basic compounds like norketamine. nih.govresearchgate.net

The optimization of an SPE protocol involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. thermofisher.com

Conditioning: The sorbent is typically conditioned with an organic solvent like methanol or propan-2-ol, followed by water or a buffer to prepare the sorbent for sample interaction. nih.gov

Sample Loading: The pH of the sample is often adjusted before loading to ensure the analyte is in the proper ionic state for retention on the sorbent. For cation-exchange sorbents, the sample pH should be adjusted to at least two units below the pKa of the basic analyte. thermofisher.com For norketamine, loading is often done under acidic or neutral pH conditions, such as pH 6. nih.govresearchgate.net

Washing: A wash step with a specific solvent is used to remove matrix components that are not as strongly retained as the analyte. This may include water, a weak buffer, or a mild organic solvent. nih.gov

Elution: The final step involves eluting the retained Norketamine-d8 with a solvent that disrupts the interaction with the sorbent. For mixed-mode cation exchange sorbents, this is often a mixture of an organic solvent and a base, such as methylene (B1212753) chloride/isopropanol/ammonium hydroxide. mdpi.com

A study using Bond Elute Certify I (a mixed-mode C8 and strong cation exchange sorbent) for extracting deuterated norketamine from microsomal incubates involved conditioning with propan-2-ol and phosphate buffer, loading the sample buffered at pH 6.0, and presumably eluting with a basic organic solvent mixture. nih.gov

Microextraction Techniques in Deuterated Norketamine Sample Processing

Microextraction techniques are miniaturized sample preparation methods that use minimal amounts of solvent, making them aligned with the principles of green analytical chemistry. mdpi.com These techniques are gaining popularity for the analysis of drugs and their metabolites. Common types include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), including dispersive liquid-liquid microextraction (DLLME). mdpi.commdpi.com

In Solid-Phase Microextraction (SPME) , a fiber coated with a suitable stationary phase is exposed to the sample (either by direct immersion or in the headspace). mdpi.com The analytes partition onto the fiber, which is then desorbed, typically in the injection port of a gas chromatograph or into a small volume of solvent for liquid chromatography. Biocompatible SPME tips with a C18 phase can be used for direct extraction from biological fluids. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. After centrifugation, a small volume of the sedimented organic phase is collected for analysis. A DLLME method for ketamine and its metabolites used chloroform (B151607) as the extraction solvent and methanol as the disperser. researchgate.net

While specific applications detailing the use of these techniques exclusively for Norketamine-d8 are limited, the methods developed for its non-deuterated analogue are directly applicable, as the deuteration does not significantly alter the physicochemical properties relevant to extraction.

Protein Precipitation and Ultrafiltration Methods for Norketamine-d8 Analysis

Protein precipitation (PPT) and ultrafiltration are two common methods for removing proteins from plasma or serum samples prior to analysis, which is crucial as proteins can interfere with chromatographic analysis and damage columns.

Protein Precipitation is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate the proteins. gtfch.orgsoft-tox.org After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis. While simple, PPT can sometimes result in less clean extracts compared to SPE and may suffer from ion suppression effects in mass spectrometry. nih.gov In some protocols, an acid like perchloric acid is used as the precipitating agent. researchgate.net

Ultrafiltration is a physical method that separates molecules based on size by forcing the sample through a semipermeable membrane. acs.org Proteins are retained by the membrane, while smaller molecules like Norketamine-d8 pass through with the filtrate. This method is effective for separating free (unbound) drug from protein-bound drug in plasma. acs.org One study combined ultrafiltration with SPE for the analysis of ketamine and its metabolites from blood serum. researchgate.net

The choice between these methods depends on the required sample cleanliness, the desired analytical sensitivity, and throughput needs. Often, PPT is used for high-throughput screening, while more selective techniques like SPE or a combination of methods are used for quantitative validation studies. nih.govresearchgate.net

Method Validation Parameters for Norketamine-d8 Analytical Assays

The use of Norketamine-d8 as a deuterated internal standard is a cornerstone of high-precision quantitative analysis, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. clearsynth.comtexilajournal.com An internal standard is a substance added in a constant amount to samples, calibration standards, and quality controls to correct for variations during analysis. scioninstruments.com Deuterated standards are considered the gold standard because their physicochemical properties are nearly identical to their non-deuterated counterparts (the analyte), ensuring they behave similarly during sample extraction, chromatography, and ionization. cerilliant.com This minimizes analytical errors and improves data quality. scioninstruments.com The validation process for assays using Norketamine-d8 rigorously tests the boundaries and performance of the analytical method.

Evaluation of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Norketamine-d8

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in method validation that define the sensitivity of an analytical assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

While the LOD and LOQ are formally determined for the target analyte (norketamine) rather than the internal standard itself, the analytical method must be sensitive enough to detect the fixed concentration of Norketamine-d8 consistently across the entire calibration range, especially at the lower limit of quantitation (LLOQ) of the analyte.

In validated LC-MS/MS methods for the quantification of norketamine, where Norketamine-d8 would serve as the ideal internal standard, the following LOD and LLOQ values for norketamine have been reported in various biological matrices. These values demonstrate the level of sensitivity required for such assays.

| Matrix | Analyte | LOD | LLOQ/LLQ |

| Urine | Norketamine | 0.6 ng/mL oup.comoup.com | 2.1 ng/mL oup.comoup.com |

| Hair | Norketamine | 0.8 ng/mg researchgate.net | 0.8 ng/mg researchgate.net |

| Hair | Norketamine | Not Reported | 0.04 ng/mg researchgate.net |

| Oral Fluid | Norketamine | 10 ng/mL researchgate.net | 10 ng/mL researchgate.net |

These data illustrate that methods employing Norketamine-d8 must be capable of robust performance at very low analyte concentrations.

Assessment of Linearity and Calibration Curve Development for Deuterated Standards

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. In methods using a deuterated internal standard like Norketamine-d8, linearity is assessed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte (norketamine) to the internal standard (Norketamine-d8) against the known concentrations of the analyte. scioninstruments.com

The use of a stable isotope-labeled internal standard is crucial for developing a reliable calibration curve because it corrects for variability in injection volume and instrument response. clearsynth.comscioninstruments.com The resulting curve is typically fitted with a linear regression model, and the coefficient of determination (R²) is used to evaluate the goodness of fit. An R² value greater than 0.99 is generally considered indicative of excellent linearity. oup.com

Studies validating methods for norketamine quantification have demonstrated wide linear ranges, underscoring the robustness of assays that would employ Norketamine-d8.

| Matrix | Analyte | Linear Range | Correlation Coefficient (R²) |

| Urine | Norketamine | 0–1200 ng/mL oup.com | > 0.99 oup.com |

| Hair | Norketamine | 0.04–4 ng/mg researchgate.net | Not Reported |

| Hair | Norketamine | 0.8–5 ng/mg researchgate.net | Not Reported |

| Oral Fluid | Norketamine | 10–1,000 ng/mL researchgate.net | Not Reported |

The development of a well-defined calibration curve is essential for the accurate quantification of norketamine in unknown samples.

Determination of Precision, Accuracy, and Recovery in Deuterated Norketamine Quantification

Precision, accuracy, and recovery are critical parameters for assessing the reliability of a quantitative method.

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at both intra-day (within the same day) and inter-day (over several days) levels. oup.com

Accuracy refers to the closeness of a measured value to a known or accepted true value. It is often expressed as the percentage of the nominal concentration.

Recovery is the efficiency of the extraction process, representing the percentage of the analyte of interest that is successfully removed from the sample matrix.

The inclusion of Norketamine-d8 as an internal standard significantly enhances precision and accuracy. scioninstruments.com Because the deuterated standard is added before sample preparation, it experiences the same potential for loss as the target analyte during extraction and processing. texilajournal.com By normalizing the analyte's response to the internal standard's response, these variations are effectively canceled out, leading to more consistent and accurate results.

The table below summarizes precision, accuracy, and recovery data from validated methods for norketamine, which are representative of the performance expected when using a deuterated internal standard.

| Matrix | Analyte | Precision (%RSD) | Recovery (%) |

| Urine | Norketamine | < 10% (Intra- & Inter-day) oup.com | 97.9% - 113.3% oup.com |

| Hair | Norketamine | < 5% (Intra- & Inter-day) researchgate.net | 88% researchgate.net |

| Hair | Norketamine | Not Reported | 14% - 27% researchgate.net |

The variability in recovery seen between different hair analysis methods highlights the importance of the internal standard in correcting for inconsistencies in sample preparation. researchgate.net

Investigation of Matrix Effects and Ion Suppression in Norketamine-d8 Analysis

Matrix effects are a significant challenge in LC-MS/MS analysis, occurring when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. clearsynth.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the measurement.

The use of a co-eluting, stable isotope-labeled internal standard like Norketamine-d8 is the most effective strategy to mitigate matrix effects. clearsynth.comcerilliant.com Since Norketamine-d8 is chemically and structurally almost identical to norketamine, it has the same retention time and is affected by ion suppression or enhancement to the same degree as the analyte. cerilliant.com Consequently, the ratio of the analyte signal to the internal standard signal remains unaffected, providing an accurate quantification despite the matrix interference. scioninstruments.com

Investigations into matrix effects in norketamine analysis have yielded the following results:

| Matrix | Analyte | Matrix Effect |

| Urine | Norketamine | +13.0% (Ion Enhancement) oup.com |

| Hair | Norketamine | +0.2% (Ion Enhancement) researchgate.net |

These findings demonstrate that even when matrix effects are present, the use of a deuterated internal standard like Norketamine-d8 ensures that they are effectively compensated for, thereby safeguarding the integrity of the analytical results.

Mechanistic Studies of Norketamine D8 in Preclinical Biological Systems in Vitro and Animal Models

Pharmacodynamic Investigations of Norketamine-d8 in Animal Models

Pharmacodynamic studies in animal models are crucial for understanding how a compound affects the body. For Norketamine-d8, these investigations have centered on its interactions with various receptors and how these interactions compare to undeuterated norketamine and related compounds.

Receptor Binding and Modulation Studies with Deuterated Norketamine

While specific binding data for Norketamine-d8 is not extensively detailed in the available literature, the receptor binding profile of its parent compound, norketamine, provides a foundational understanding. Norketamine, the major active metabolite of ketamine, is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.gov The S-enantiomer of norketamine, (S)-norketamine, exhibits a higher affinity for the NMDA receptor than the (R)-enantiomer. nih.gov

Beyond the NMDA receptor, norketamine also interacts with other receptor systems. It is a potent antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). wikipedia.orgnih.gov In fact, norketamine and its metabolites, (2S,6S)-hydroxynorketamine and (2R,6R)-hydroxynorketamine, are more potent inhibitors of the α7-nAChR than ketamine itself. nih.govnih.gov

Norketamine and its parent compound, ketamine, also exhibit activity at opioid receptors. wikipedia.orgnih.gov Recent studies have shown that ketamine and its metabolites can act as allosteric modulators of opioid receptors, enhancing the effects of endogenous opioid peptides. elyssabmargolis.com While direct binding studies on Norketamine-d8 are limited, it is presumed to share a similar receptor interaction profile with undeuterated norketamine, with any differences likely arising from altered metabolism rather than a fundamental change in receptor affinity.

Table 1: Receptor Binding Affinities (Ki) of Norketamine and Related Compounds

| Compound | NMDA Receptor (Ki, µM) | α7-nAChR (IC50) | Opioid Receptors |

| (S)-Norketamine | 1.7 nih.gov | ≤ 1 µM nih.gov | Interacts wikipedia.org |

| (R)-Norketamine | 13 nih.gov | ≤ 1 µM nih.gov | Interacts wikipedia.org |

| (S)-Ketamine | 0.3 nih.gov | Inactive at ≤ 1 µM nih.gov | Interacts wikipedia.org |

| (R)-Ketamine | 1.4 nih.gov | Inactive at ≤ 1 µM nih.gov | Interacts wikipedia.org |

| (2S,6S)-HNK | 21.19 nih.gov | ≤ 1 µM nih.gov | - |

| (2R,6R)-HNK | >100 nih.gov | ≤ 1 µM nih.gov | - |

| (R,S)-Dehydronorketamine | 38.95 nih.gov | 55 ± 6 nM nih.gov | - |

HNK: Hydroxynorketamine

Comparative Receptor Interaction Analysis of Norketamine-d8 with Undeuterated Norketamine and Related Compounds

A direct comparative analysis of receptor interactions between Norketamine-d8 and undeuterated norketamine is not extensively documented. However, based on the principles of deuteration, the intrinsic binding affinity to receptors is not expected to change significantly. The primary difference would lie in the pharmacokinetics, which can indirectly influence receptor interaction over time.

(S)-Norketamine has approximately an 8-fold higher affinity for the NMDA receptor than (R)-norketamine. nih.gov Compared to ketamine, norketamine is a less potent NMDA receptor antagonist but a more potent α7-nAChR antagonist. wikipedia.org Specifically, (S)-ketamine has a 5-fold higher affinity for the NMDA receptor complex than (R)-ketamine. nih.gov The metabolites of norketamine, such as dehydronorketamine (DHNK) and hydroxynorketamine (HNK), have significantly lower affinity for the NMDA receptor but retain potent antagonistic activity at the α7-nAChR. wikipedia.org

The deuteration in Norketamine-d8 is designed to alter its metabolic rate. This can lead to a prolonged presence of the parent compound (Norketamine-d8) in the system, potentially leading to a more sustained interaction with its primary targets, like the NMDA and α7-nicotinic acetylcholine receptors, compared to the rapidly metabolized undeuterated norketamine.

In Vitro Metabolic Stability and Biotransformation Studies of Norketamine-d8

In vitro metabolic studies are essential for predicting how a drug will be processed in the body. For Norketamine-d8, these studies focus on its stability in the presence of liver enzymes and the effects of deuterium (B1214612) substitution on its metabolic pathways.

Characterization of Hepatic Microsomal Metabolism of Norketamine-d8

The metabolism of ketamine and its primary metabolite, norketamine, is extensively studied in human liver microsomes. nih.gov Ketamine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, through N-demethylation to form norketamine. nih.govdrugbank.com Norketamine itself is further metabolized. nih.gov

While specific studies on Norketamine-d8 metabolism in hepatic microsomes are not widely published, the principles of drug metabolism suggest that the deuteration at the d8 position is intended to slow down its metabolic breakdown. google.com The use of deuterated substrates is a known technique to investigate metabolic pathways and identify novel metabolites. nih.gov The metabolic stability of a compound is often assessed by its in vitro half-life (t1/2) and intrinsic clearance (CLint) in microsomal preparations. if-pan.krakow.plsrce.hr It is hypothesized that Norketamine-d8 would exhibit a longer half-life and lower intrinsic clearance in hepatic microsomes compared to its undeuterated counterpart.

Evaluation of Deuterium Kinetic Isotope Effects on Norketamine Biotransformation Pathways

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the C-D bond is slower than the corresponding C-H bond. wikipedia.orgnih.gov This is because the C-D bond has a lower vibrational frequency and is stronger than the C-H bond. wikipedia.org The magnitude of the KIE depends on whether the bond to the isotope is broken in the rate-determining step of the reaction. plos.org

In the context of norketamine biotransformation, deuteration is expected to slow down the metabolic pathways that involve the cleavage of a C-H bond at the deuterated positions. The primary metabolic pathway for norketamine is hydroxylation of the cyclohexanone (B45756) ring. nih.gov If the deuteration in Norketamine-d8 is at a site of metabolic attack by CYP enzymes, a significant primary KIE would be expected, leading to a decreased rate of metabolism. nih.gov Even if the deuteration is not at the primary site of metabolism, a smaller secondary KIE could still be observed. wikipedia.org

Analysis of Metabolic Switching Patterns Induced by Deuteration of Norketamine

Deuteration can sometimes lead to "metabolic switching," where the blockage of one metabolic pathway redirects the metabolism towards alternative pathways. juniperpublishers.com If the primary metabolic pathway of norketamine is slowed by deuteration, the body may compensate by increasing the metabolism through other, previously minor, pathways.

For example, if the hydroxylation of the cyclohexanone ring is hindered in Norketamine-d8, there might be an increase in other metabolic transformations, such as further N-demethylation or conjugation reactions. nih.gov Analyzing the metabolite profile of Norketamine-d8 in vitro and comparing it to that of undeuterated norketamine would reveal any such metabolic switching. juniperpublishers.com Studies have shown that deuteration can lead to complex changes in metabolite patterns, and the outcome is dependent on the specific compound and the enzymes involved. plos.org A study on deuterated ketamine (6,6-dideuteroketamine) showed that it robustly hindered its metabolism to (2S,6S;2R,6R)-HNK. nih.gov This indicates that deuteration can indeed alter metabolic pathways significantly.

Pharmacokinetic Modeling in Preclinical Animal Studies utilizing Norketamine-d8

Pharmacokinetic (PK) modeling is a critical tool in preclinical research, providing a mathematical framework to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. In the context of Norketamine-d8, which is a deuterated isotopologue of norketamine, these models are essential for characterizing its behavior in biological systems and understanding the effects of deuterium substitution.

Development of Population Compartmental Models for Norketamine-d8 and its Metabolites in Animal Systems

Population pharmacokinetic (popPK) modeling allows for the analysis of concentration-time data from all individuals in a study simultaneously, identifying typical PK parameters for the population and quantifying the sources of variability. While specific popPK models for Norketamine-d8 are not extensively detailed in the literature, the approach can be inferred from established models for ketamine and its primary metabolite, norketamine, in various animal species. nih.govnih.gov

These models typically use a compartmental approach to describe the disposition of the drug. For instance, a two-compartment model is often used for ketamine, linked to an additional compartment representing the metabolite, norketamine. nih.govresearchgate.net In a study on calves, a two-compartment model with a linked metabolite compartment was used to simultaneously describe the time-concentration profiles of both ketamine and norketamine. nih.gov More complex models, such as a seven-compartment model describing ketamine, norketamine, hydroxynorketamine, and dehydronorketamine, have been developed for human data, which could be adapted for comprehensive preclinical animal studies. researchgate.netnih.gov

The development of a compartmental model for Norketamine-d8 would follow similar principles. Data from plasma samples collected over time after administration would be fitted to various models (e.g., one-, two-, or three-compartment models) to find the best fit. nih.gov The final model would provide estimates for key pharmacokinetic parameters such as volume of distribution, clearance, and the rate constants for metabolism and elimination. This allows for a quantitative comparison with the non-deuterated norketamine, elucidating the impact of deuteration on its pharmacokinetic profile.

| Animal Model | Model Structure | Compounds Analyzed | Key Findings/Application | Reference |

|---|---|---|---|---|

| Calves | Two-compartment model with an additional metabolite compartment. | Ketamine, Norketamine | Simultaneously described the time-concentration profiles of the parent drug and its major metabolite. | nih.gov |

| Dogs | Two-compartment model. | Ketamine | Described the disposition of ketamine, with norketamine data analyzed via noncompartmental analysis. Showed large inter-individual variability. | researchgate.net |

| Ponies | Two-compartment model. | R-ketamine, S-ketamine | Used non-linear least square regression to analyze individual enantiomer concentration curves. | nih.gov |

| Ponies | Monocompartmental model. | Ketamine and Norketamine enantiomers | Evaluated pharmacokinetic parameters after co-administration with xylazine. | nih.gov |

Stereoselective Pharmacokinetics of Deuterated Norketamine Enantiomers in Animal Models

The metabolism of ketamine and norketamine is highly stereoselective, meaning the two enantiomers, (R)- and (S)-norketamine, can have different pharmacokinetic profiles. nih.gov This stereoselectivity is a critical aspect of research, and the use of deuterated compounds can help probe the metabolic pathways involved.

A study in mice directly investigated the impact of deuteration on stereoselective metabolism by comparing the administration of (R)-ketamine with (R)-d2-ketamine. researchgate.net The key finding was the presence of a deuterium isotope effect in the metabolic pathway. While the plasma and brain levels of (R)-ketamine and its primary metabolite (R)-norketamine were the same for both the deuterated and non-deuterated groups, the levels of the downstream metabolite, (2R,6R)-hydroxynorketamine (HNK), were significantly affected. researchgate.net Specifically, the concentration of the deuterated metabolite, (2R,6R)-d1-HNK, was lower than that of the non-deuterated (2R,6R)-HNK. researchgate.net This suggests that the deuterium substitution at the C6 position of the ketamine molecule slows the subsequent hydroxylation of norketamine to HNK. researchgate.net

In other animal models, such as dogs and ponies, studies on non-deuterated ketamine consistently show that plasma concentrations of S-norketamine are significantly higher than those of R-norketamine following administration of racemic ketamine. nih.govmdpi.com This highlights a general stereoselectivity in the formation or elimination of norketamine enantiomers. The use of deuterated standards like Norketamine-d8 is crucial in such liquid chromatography-mass spectrometry (LC-MS/MS) analytical methods to ensure accurate quantification of each enantiomer. researchgate.net

| Compound | Group | Relative Concentration in Plasma & Brain | Interpretation | Reference |

|---|---|---|---|---|

| (R)-Ketamine | (R)-d2-ketamine vs. (R)-ketamine | Levels were the same for both groups. | Deuteration did not affect the pharmacokinetics of the parent compound. | researchgate.net |

| (R)-Norketamine | (R)-d2-ketamine vs. (R)-ketamine | Levels were the same for both groups. | Deuteration did not affect the rate of N-demethylation to norketamine. | researchgate.net |

| (2R,6R)-HNK | (2R,6R)-d1-HNK (from R-d2-ketamine) vs. (2R,6R)-HNK (from R-ketamine) | Levels of (2R,6R)-d1-HNK were lower. | Deuterium isotope effect slows the metabolic conversion of norketamine to HNK. | researchgate.net |

Investigations into Blood-Brain Barrier Penetration of Norketamine-d8 in Animal Models

Understanding the extent to which a compound crosses the blood-brain barrier (BBB) is fundamental for assessing its potential effects on the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. frontiersin.org The ability of a drug to penetrate the BBB is often expressed quantitatively as the logBB, which is the logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood. scielo.br

Investigations into the BBB penetration of Norketamine-d8 can be inferred from preclinical studies that measure its concentration in brain tissue relative to plasma. In a mouse study comparing (R)-d2-ketamine to (R)-ketamine, the concentrations of both (R)-ketamine and its metabolite (R)-norketamine were measured in the brain. researchgate.net The results indicated that the levels of (R)-norketamine in the brain were the same for both the deuterated and non-deuterated groups. researchgate.net This finding suggests that the specific deuterium substitution in this study did not significantly alter the ability of norketamine to penetrate the BBB.

While direct studies on Norketamine-d8 BBB penetration are limited, the methodologies are well-established. Animal models, particularly rodents, are commonly used, although inter-species differences in BBB maturity and function are an important consideration. europa.eu Advanced techniques, such as the use of nanocarriers, are also being explored to enhance drug delivery across the BBB, though these have not been specifically applied to Norketamine-d8. nih.gov The development of quantitative structure-activity relationship (QSAR) models, which predict BBB permeability based on a molecule's chemical structure, represents another approach to theoretically assess the CNS penetration of compounds like Norketamine-d8. frontiersin.org

Strategic Role of Norketamine D8 As an Internal Standard in Quantitative Research

Application in High-Throughput Quantitative Bioanalysis of Norketamine and Related Compounds

The demand for rapid and efficient analytical methods in clinical and forensic settings has led to the development of high-throughput quantitative bioanalysis techniques. In this context, Norketamine-d8 is instrumental. When analyzing complex biological matrices such as urine, blood, or hair, a stable isotope-labeled internal standard like Norketamine-d8 is crucial for accurate quantification. oup.comnih.govnih.gov

High-throughput methods often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govoup.comcapes.gov.br In these methods, a known quantity of Norketamine-d8 is added to the sample at the beginning of the analytical process. monadlabtech.com Because Norketamine-d8 is chemically almost identical to norketamine, it experiences similar extraction efficiencies and ionization effects in the mass spectrometer. musechem.comtexilajournal.com By comparing the detector response of the analyte to that of the known concentration of the internal standard, precise quantification can be achieved, even in automated, high-volume settings. clearsynth.commdpi.com

One study detailed a fast analytical cycle using high-throughput bar adsorptive microextraction (HT-BAµE) for the simultaneous extraction of ketamine and norketamine from up to 100 urine samples. This method, coupled with large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS), achieved high accuracy and precision, demonstrating the efficiency of using internal standards in high-throughput scenarios. mdpi.com

Table 1: Research Findings on High-Throughput Analysis using Deuterated Internal Standards

| Study Focus | Analytical Technique | Key Finding |

| Simultaneous quantification of multiple drugs of abuse in urine. oup.com | LC-MS/MS | Deuterated internal standards, including norketamine-d4, effectively compensated for matrix effects, enabling accurate quantification in a high-throughput setting. |

| Determination of ketamine and norketamine in hair. nih.gov | LC-HRMS | The use of deuterated ketamine as an internal standard allowed for precise quantification of both ketamine and norketamine with a wide linear range. |

| Fast analysis of ketamine and norketamine in urine. mdpi.com | HT-BAµE with LVI-GC-MS | A rapid and efficient method for analyzing up to 100 samples simultaneously with high accuracy and precision was developed. |

| Simultaneous quantification of multiple drugs in hair. nih.gov | GC/MS | Deuterated analogs served as effective internal standards for the quantification of a wide range of drugs, including norketamine, in a single hair specimen. |

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy using Deuterated Internal Standards

Matrix effects are a significant challenge in bioanalysis, where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. myadlm.orgresearchgate.net This can result in inaccurate quantification. Deuterated internal standards like Norketamine-d8 are highly effective in mitigating these effects. oup.comclearsynth.com

Because stable isotope-labeled internal standards co-elute with the analyte and have nearly identical physicochemical properties, they are affected by the sample matrix in the same way as the analyte. musechem.comtexilajournal.com Any signal suppression or enhancement experienced by the norketamine will be mirrored by the Norketamine-d8. myadlm.org The ratio of the analyte signal to the internal standard signal remains constant, thus correcting for these variations and significantly improving the accuracy and precision of the measurement. monadlabtech.commusechem.com

For instance, a study on the analysis of various drugs in urine demonstrated that while significant matrix effects were observed for all analytes, the use of deuterated internal standards reduced the coefficient of variation of the ion ratios substantially, from as high as 24.8% to as low as 1.2%. oup.com This highlights the indispensable role of deuterated standards in achieving reliable quantitative results in complex biological samples. chemrxiv.orgresearchgate.net

Table 2: Impact of Deuterated Internal Standards on Mitigating Matrix Effects

| Analyte | Coefficient of Variation (%) Without Internal Standard | Coefficient of Variation (%) With Deuterated Internal Standard |

| Ketamine | 16.3 | 5.0 |

| Norketamine | 18.3 | 2.9 |

| Dehydronorketamine | 24.8 | 10.1 |

| Amphetamine | 14.4 | 3.9 |

| Methamphetamine | 15.1 | 9.5 |

| MDA | 14.1 | 1.2 |

| MDMA | 15.6 | 7.8 |

| MDEA | 16.3 | 6.8 |

Data adapted from a study on the reduction of matrix effects with deuterated internal standards. oup.com

Standardization in Forensic Toxicology and Other Research Laboratory Settings

In forensic toxicology and other research laboratories, the standardization of analytical methods is paramount to ensure the comparability and reliability of results across different laboratories and over time. texilajournal.commaine.gov The use of deuterated internal standards like Norketamine-d8 is a cornerstone of this standardization. htslabs.comlcms.czwaters.com

Regulatory bodies and quality assurance standards in forensic toxicology often mandate the use of internal standards for quantitative analysis to ensure the defensibility of the data in legal proceedings. maine.govmaine.gov Norketamine-d8 serves this purpose by providing a consistent reference point for the quantification of norketamine in various forensic specimens, including blood, urine, and hair. oup.comnih.govresearchgate.netnih.gov Its application extends to a wide array of analytical methods developed for the detection and quantification of ketamine and its metabolites. capes.gov.brthermofisher.comresearchgate.net

The use of deuterated standards also plays a crucial role in method validation, a critical process in any accredited laboratory. monadlabtech.comclearsynth.com By incorporating Norketamine-d8, laboratories can rigorously assess method performance characteristics such as linearity, accuracy, precision, and the limits of detection and quantification, thereby establishing a robust and reliable analytical procedure. oup.comnih.govresearchgate.net This ensures that the data generated is not only accurate for a single analysis but is consistently reproducible. thermofisher.com

Advanced Research Applications and Future Trajectories for Norketamine D8 Studies

Elucidating Drug Disposition Mechanisms through Deuterated Norketamine Research

The process of replacing hydrogen with deuterium (B1214612), known as deuteration, can significantly alter the pharmacokinetic properties of a drug molecule. unibestpharm.comnih.gov This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov This principle is leveraged in drug disposition studies—which encompass absorption, distribution, metabolism, and excretion (ADME)—to gain a deeper understanding of a drug's fate in the body.

Norketamine-d8 serves as a crucial internal standard in quantitative bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). pharmaffiliates.comoup.com Its use allows for the precise quantification of non-deuterated norketamine in biological samples like plasma and urine. oup.comresearchgate.net By comparing the metabolic fate of Norketamine-d8 to its non-deuterated counterpart, researchers can pinpoint the primary sites of metabolic activity. For instance, a slower metabolism of Norketamine-d8 at a specific position indicates that this site is a key target for metabolic enzymes. nih.gov

Key Research Findings from Deuterated Norketamine Studies:

Metabolic Stability: Deuteration at specific sites of the norketamine molecule has been shown to slow down its metabolism. For example, deuteration at the C6 position of ketamine, which is metabolized to norketamine, leads to a significant decrease in the formation of subsequent metabolites like 6-hydroxynorketamine. google.comresearchgate.net This demonstrates that the C6 position is a critical site for metabolic transformation.

Pharmacokinetic Profile: The altered metabolic rate directly impacts the pharmacokinetic profile. Studies have shown that deuteration can lead to increased plasma concentrations and a longer half-life of the norketamine analogue compared to the non-deuterated form. google.com This is because the slower metabolism reduces the rate of clearance from the body.

Metabolite Identification: The use of deuterated isotopes aids in the identification of previously unknown metabolites. acs.org By tracking the mass shift corresponding to the deuterium labels, researchers can confidently identify novel metabolic products in complex biological matrices.

Table 1: Impact of Deuteration on Norketamine Pharmacokinetics

| Parameter | Non-Deuterated Norketamine | Deuterated Norketamine Analogue | Implication |

| Metabolism Rate | Faster | Slower nih.gov | Reduced formation of downstream metabolites. google.comresearchgate.net |

| Plasma Exposure | Lower | Higher google.com | Increased bioavailability and duration of action. |

| Half-life | Shorter | Longer wikipedia.org | Reduced dosing frequency may be possible. |

Contributions to Understanding Neuropharmacological Mechanisms via Norketamine-d8 as a Research Probe

Applications of Norketamine-d8 as a Neuropharmacological Probe:

Receptor Binding Assays: Norketamine-d8 can be used in competitive binding assays to determine the affinity of other compounds for the NMDA receptor and other potential targets. Its stability ensures that the observed effects are due to the compound itself and not its metabolites.

In Vivo Target Engagement: In animal models, the administration of Norketamine-d8 allows for the study of its distribution in the brain and its engagement with specific neural circuits. acs.org The slower metabolism of the deuterated compound can lead to a more sustained and measurable effect on neuronal activity.

Distinguishing Metabolite Effects: By comparing the neuropharmacological effects of ketamine, norketamine, and deuterated norketamine, researchers can dissect the relative contributions of the parent drug and its metabolites to the observed clinical outcomes. nih.gov

Table 2: Neuropharmacological Research Applications of Norketamine-d8

| Research Area | Application of Norketamine-d8 | Rationale |

| NMDA Receptor Function | Used as a stable antagonist in in-vitro and in-vivo models. researchgate.net | Isolates receptor interaction from metabolic degradation. |

| Neurotransmitter System Modulation | Investigates effects on dopaminergic and serotonergic pathways. nih.govmednexus.org | Slower metabolism allows for more sustained observation of downstream effects. |

| Behavioral Pharmacology | Assesses the role of norketamine in the antidepressant and psychotomimetic effects of ketamine. mednexus.orgnih.gov | Helps to differentiate the behavioral effects of the metabolite from the parent compound. |

Potential for Guiding the Development of Novel Deuterated Analogues in Preclinical Drug Discovery

The insights gained from studies using Norketamine-d8 have significant implications for the future of drug development, particularly in the design of novel deuterated analogues. The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms in an existing drug are replaced with deuterium to improve its pharmacokinetic or toxicological profile. nih.govnih.gov

The research on deuterated norketamine provides a clear proof-of-concept for this strategy. By demonstrating that deuteration can slow metabolism and increase exposure without negatively impacting the desired pharmacological activity, these studies pave the way for the development of new chemical entities with improved therapeutic properties. nih.gov

Future Directions in Deuterated Drug Development Informed by Norketamine-d8 Research:

Optimizing Metabolic Profiles: The knowledge of which molecular positions are most susceptible to metabolism allows medicinal chemists to strategically place deuterium atoms to block these pathways, thereby enhancing the drug's metabolic stability and half-life. unibestpharm.com

Reducing Metabolite-Mediated Toxicity: In some cases, drug metabolites can be responsible for adverse effects. By slowing the formation of potentially toxic metabolites, as demonstrated with deuterated norketamine analogues reducing the formation of hydroxynorketamine, the safety profile of a drug can be improved. bioscientia.de

Enhancing Therapeutic Efficacy: An improved pharmacokinetic profile, characterized by higher and more sustained drug levels, can lead to enhanced therapeutic efficacy and potentially allow for lower or less frequent dosing. pharmaffiliates.com

The successful application of deuteration in approved drugs like deutetrabenazine underscores the potential of this approach. nih.gov The foundational research conducted with compounds like Norketamine-d8 is critical for identifying promising candidates for deuteration and for guiding the rational design of the next generation of safer and more effective medications.

Q & A

Q. What is the role of Norketamine-d8 as an internal standard in quantitative mass spectrometry studies?

Norketamine-d8 is widely used as a deuterated internal standard to improve analytical accuracy in mass spectrometry. Its isotopic labeling reduces matrix interference and enables precise quantification of native norketamine via isotopic ratio calculations. Researchers should validate its stability under experimental conditions (e.g., sample preparation, ionization parameters) and ensure its retention time aligns with the analyte .

Q. How should researchers design experiments to assess the metabolic stability of Norketamine-d8 in hepatic microsomal assays?

- Experimental Design : Use pooled human or species-specific liver microsomes, NADPH regeneration systems, and time-course sampling (e.g., 0–60 min).

- Controls : Include positive controls (e.g., testosterone for CYP3A4 activity) and negative controls (heat-inactivated microsomes).

- Analytical Method : Employ LC-MS/MS with MRM transitions specific to Norketamine-d8 and its metabolites. Quantify degradation rates using first-order kinetics .

Q. What analytical techniques are recommended to validate the isotopic purity of Norketamine-d8?

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., aromatic or aliphatic protons).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion clusters (e.g., M+8 isotopic pattern) and rule out impurities.

- Chromatographic Purity : Use HPLC/UV at 210–220 nm to detect non-deuterated contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for Norketamine-d8?

Discrepancies often arise from interspecies differences in enzyme affinity or unaccounted pharmacokinetic factors (e.g., protein binding, tissue distribution). To address this:

- Comparative Studies : Parallel in vitro (microsomes, hepatocytes) and in vivo (rodent PK) assays under matched conditions.

- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro data to in vivo outcomes.

- Isotope Effects : Evaluate deuterium-induced changes in metabolic rates (e.g., CYP2B6 vs. CYP3A4 contributions) .

Q. What methodological considerations are critical when using Norketamine-d8 in positron emission tomography (PET) imaging studies?

- Radiolabeling Strategy : Ensure deuterium does not interfere with the radiolabel (e.g., carbon-11 or fluorine-18) placement.

- Isotopic Effects on Binding : Validate that deuterium substitution does not alter target receptor affinity (e.g., NMDA receptor) via competitive binding assays.

- Quantitative Analysis : Use compartmental modeling to distinguish tracer kinetics from endogenous norketamine .

Q. What synthetic strategies optimize high-purity Norketamine-d8 production while minimizing isotopic scrambling?

- Catalytic Deuteration : Use palladium-based catalysts under controlled D₂ gas pressure to deuterate specific positions.

- Reaction Monitoring : Employ real-time NMR/MS to detect scrambling (e.g., deuterium migration to non-target sites).

- Purification : Apply preparative HPLC with deuterated solvents to isolate Norketamine-d8 from byproducts .

Q. How should deuterium isotope effects (DIEs) be accounted for in enzyme kinetic studies with Norketamine-d8?

- Kinetic Assays : Compare and values between deuterated and non-deuterated substrates.

- Solvent Isotope Correction : Use D₂O buffers to differentiate primary (bond-breaking) vs. secondary (solvent environment) DIEs.

- Computational Modeling : Apply density functional theory (DFT) to predict deuterium’s impact on transition states .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Norketamine-d8 neuropharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.